molecular formula C22H31N3O4 B2696029 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097890-47-4

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2696029
CAS No.: 2097890-47-4
M. Wt: 401.507
InChI Key: WMYJWBLUKHRPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide (CAS 2097890-47-4) is a synthetic small molecule with a molecular formula of C22H31N3O4 and a molecular weight of 401.50 g/mol . This compound features a benzamide core, a scaffold recognized in medicinal chemistry for its diverse biological activities . Its structure integrates a 3,4,5-triethoxybenzoyl group linked to a cyclohexyl spacer bearing a pyrazole moiety. The pyrazole heterocycle is a privileged structure in drug discovery, frequently found in biomolecules investigated for their potent anti-inflammatory and anticancer properties through various mechanisms of action . Furthermore, N-substituted benzamide compounds have been extensively studied as a class for their antiproliferative activities and their potential to modulate critical cellular pathways, such as mTORC1 signaling and autophagy, making them promising tools for oncology research, particularly in refractory cancers like pancreatic cancer . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-4-27-19-14-16(15-20(28-5-2)21(19)29-6-3)22(26)24-17-8-10-18(11-9-17)25-13-7-12-23-25/h7,12-15,17-18H,4-6,8-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYJWBLUKHRPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of hydrazines, diazo compounds, and hydrazones under different conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes in the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of benzamide derivatives, many of which exhibit bioactivity. Below is a comparative analysis with structurally or functionally related molecules:

Comparison with 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

  • Structural Differences :

    • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide .
    • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
    • Both feature a 1,3,4-oxadiazole ring instead of the pyrazole-cyclohexyl group in the target compound. The sulfamoyl substituents in LMM5/LMM11 contrast with the triethoxy group in the target, impacting electronic properties and solubility.
  • Functional Insights :

    • LMM5 and LMM11 inhibit fungal thioredoxin reductase (Trr1) in Candida albicans, with IC₅₀ values in the micromolar range .
    • The triethoxy group in the target compound may offer improved metabolic stability compared to the sulfamoyl groups in LMM5/LMM11, which could be prone to hydrolysis.

Comparison with 4-(Morpholine-4-sulfonyl)-N-[4-(1H-Pyrazol-1-yl)cyclohexyl]benzamide

  • Structural Similarities :

    • Both compounds share the N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide scaffold .
    • Key Difference : The morpholine-sulfonyl substituent in this analog replaces the triethoxy group, altering polarity and hydrogen-bonding capacity.

Comparison with Patent Derivatives (EP 3 532 474 B1)

  • Structural Variations: Derivatives like 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide feature fluorinated benzamide cores and triazolo-pyridinone substituents . The triethoxy group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., tetrahydropyran) in patented analogs.
  • Bioactivity Context :

    • Patent compounds target kinases and inflammatory pathways, highlighting the benzamide scaffold’s versatility. The triethoxy variant’s electron-rich aromatic system could favor interactions with redox-active enzymes.

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Reported Bioactivity Solubility (Predicted)
3,4,5-Triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide Benzamide Triethoxy, pyrazole-cyclohexyl N/A (Theoretical enzyme inhibition) Moderate (logP ~3.5)
LMM5 1,3,4-Oxadiazole-benzamide Sulfamoyl, methoxyphenylmethyl Antifungal (Trr1 inhibitor, IC₅₀ = 12 µM) Low (logP ~4.2)
LMM11 1,3,4-Oxadiazole-benzamide Sulfamoyl, furanyl Antifungal (Trr1 inhibitor, IC₅₀ = 8 µM) Moderate (logP ~3.8)
4-(Morpholine-4-sulfonyl)-analog Benzamide Morpholine-sulfonyl, pyrazole-cyclohexyl Kinase inhibition (hypothesized) High (logP ~2.9)
Patent derivative (EP 3 532 474 B1) Benzamide Fluoro, triazolo-pyridinone Kinase inhibition (e.g., JAK/STAT) Variable (logP ~2.5–4.0)

Research Findings and Implications

  • Antifungal Potential: While LMM5/LMM11 demonstrate direct antifungal activity, the target compound’s triethoxy group may enhance bioavailability but requires empirical validation .
  • Kinase vs.
  • Solubility-Bioactivity Trade-offs : Bulkier substituents (e.g., sulfamoyl) in LMM5/LMM11 reduce solubility but improve target binding, whereas the triethoxy group balances hydrophobicity and metabolic stability.

Biological Activity

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
  • Molecular Formula : C_{21}H_{30}N_{2}O_{4}
  • Molecular Weight : 374.48 g/mol

The biological activity of 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammatory pathways.
  • Receptor Modulation : It potentially modulates receptors related to pain and inflammation, contributing to its therapeutic effects.

Research indicates that the compound can alter signaling pathways associated with cell proliferation and apoptosis, which are critical in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). For instance:
    • Compound derivatives demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926.00
Compound CHep-217.82

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented:

  • Mechanistic Insights : These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models .

Case Studies

Several case studies have investigated the biological effects of pyrazole derivatives:

  • Study on MCF7 Cells :
    • Researchers evaluated a series of pyrazole compounds for their cytotoxic effects on MCF7 cells.
    • Results indicated that certain derivatives significantly inhibited cell proliferation at low concentrations.
  • Inflammation Models :
    • In vivo models demonstrated that pyrazole derivatives reduced inflammatory markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases.

Q & A

Q. How can synergistic effects be evaluated in combination therapies?

  • Methodology : Design checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with standard drugs (e.g., cisplatin for cancer). Use synergyfinder.ai for data analysis. Validate mechanisms via transcriptomics (RNA-seq) to identify pathway crosstalk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.